molecular formula C13H17NO2 B137567 tert-Butyl indoline-1-carboxylate CAS No. 143262-10-6

tert-Butyl indoline-1-carboxylate

Cat. No.: B137567
CAS No.: 143262-10-6
M. Wt: 219.28 g/mol
InChI Key: GWAXLDLPPZPQLO-UHFFFAOYSA-N
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Description

tert -Butyl indoline-1-carboxylate is an N-substituted indoline derivative.

Scientific Research Applications

Crystal Structure and Spectroscopic Characterization

A novel indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, has been synthesized and studied for its spectral properties and X-ray crystal structure. This study highlights the molecular conformation and stabilization through various hydrogen bonds and C−H···π interactions (Sharma et al., 2016).

Synthesis of Proline Derivatives

Research on the synthesis of (S)-proline derivatives, which include 4-tert-butyl substituents, reveals the potential of tert-butyl indoline-1-carboxylate in synthesizing amino acid derivatives. The study provides insights into the challenges and successes in the benzylation of indoline-2-carboxylic acid (Popkov, 2013).

Novel Condensation Reactions

A study conducted by Umehara et al. (2016) explores a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles, including indoles. This reaction is significant for the acylation of a wide range of nitrogen compounds, demonstrating the versatility of this compound derivatives in organic synthesis (Umehara et al., 2016).

Synthesis of tert-Butyl Esters

The synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds illustrates the use of this compound in esterification reactions. This research contributes to the understanding of heterocyclic carboxylic acid chemistry (Fritsche et al., 2006).

Applications in Solar Energy Conversion

A study on dye-sensitized solar cells reports the use of metal-free organic dyes with indoline structure, including this compound derivatives. The research demonstrates the potential of these compounds in converting solar energy to current with high efficiency, indicating a promising application in renewable energy technologies (Horiuchi et al., 2004).

Safety and Hazards

“tert-Butyl indoline-1-carboxylate” is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It has a flash point of 230.0 °F - closed cup . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

Target of Action

tert-Butyl indoline-1-carboxylate, also known as 1-BOC-INDOLINE, is primarily used as a reactant in the preparation of aryl alkyl amines via alkylation reactions catalyzed by palladium . It is also used in the preparation of allyl- and arylindolines . The primary targets of this compound are therefore the molecules that it reacts with in these chemical reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, in the preparation of aryl alkyl amines, 1-BOC-INDOLINE undergoes an alkylation reaction catalyzed by palladium . This results in the formation of new chemical bonds and the creation of a new compound.

Biochemical Pathways

The biochemical pathways affected by 1-BOC-INDOLINE are those involved in the synthesis of aryl alkyl amines and indolines . The compound’s role in these pathways is as a reactant, contributing to the formation of new compounds.

Result of Action

The result of 1-BOC-INDOLINE’s action is the formation of new compounds, such as aryl alkyl amines and indolines . These compounds can have various applications, depending on their specific structures and properties.

Action Environment

The action of 1-BOC-INDOLINE is influenced by the conditions of the chemical reaction it is used in. Factors such as the presence of a catalyst, the temperature and pressure of the reaction, and the concentrations of the reactants can all affect the compound’s action, efficacy, and stability .

Properties

IUPAC Name

tert-butyl 2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-9-8-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAXLDLPPZPQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394808
Record name tert-Butyl indoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143262-10-6
Record name tert-Butyl indoline-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl indoline-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of di-tert-butylcarbonate (427.1 g, 1.96 mol) in CH2Cl2 (500 mL) was added dropwise at room temperature to a solution of indoline (212 g 1.78 mol) in CH2Cl2 (1000 mL). A solution of NaOH (85.3 g, 2.13 mol) in water (500 mL) was then added dropwise and the mixture was stirred overnight. The layers were separated and the organic layer was washed with 5% NaOH, brine and dried over Na2SO4. The organic layer was concentrated under reduced pressure and the crude product was crystallized with petroleum ether, giving 324 g (68%) of the title compound.
Quantity
427.1 g
Type
reactant
Reaction Step One
Quantity
212 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
85.3 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
68%

Synthesis routes and methods II

Procedure details

Indoline (10 g, 84 mmol) was dissolved in tetrahydrofuran (100 mL) and di-tert-butylcarbonate (22 g, 0.1 mol) was added. The mixture was left stirring for 16 hours at room temperature under an inert nitrogen atmosphere. The tetrahydrofuran was removed in vacuo and the crude product purified by vacuum distillation to give the title compound (15.1 g) as a clear pale pink oil that crystallised upon standing (temperature: 160-162° C., pressure 1-0.1 mm Hg).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

5-Bromo-1-t-butyloxycarbonylindoline (2.0 g, 6.7 mmol) and DMF (0.53 mL, 6.7 mmol), were dissolved in THF (30 mL) and the resulting solution was cooled to −78° C. with stirring under a nitrogen atmosphere. A solution of t-butyllithium in pentane (1.7 M, 10.3 mL, 17.5 mmol) was added dropwise over 5 min. The reaction mixture was stirred for 2 h; then HOAc (3 mL) was added. The cloudy mixture was warmed to ambient temperature over 30 min and diluted with EtOAc (100 mL). Successive washings with a saturated Na2CO3 solution (2×10 mL) and then brine (10 mL) were performed. Drying over Na2SO4, filtration and removal of solvent in vacuo gave an oil. Column chromatography (EtOAc:hexane: 1:9, then 1:1) and removal of solvent in vacuo provided two products, both were white solids: (1) 1-t-butyloxycarbonylindoline (270 mg, 18% yield): 1H NMR (CDCl3, 300 MHz): 7.18–7.10 (m, 2H), 6.92 (t, 1H, J=7), 3.97 (t, 2H, J=7), 3.08 (t, 3H, J=7), 1.57 (s, 9H); MS (APCI+): 220 (C13H18NO2, M++H) and (2) the title product (650 mg, 39% yield): 1H NMR (CDCl3, 300 MHz): 9.86 (s, 1H), 7.9 (br s, 1H), 7.70–7.65 (m, 2H), 4.06 (t, 2H, J=7), 3.15 (t, 2H, J=7), 1.58 (s, 9H); MS (ES+): 248 (C14H18NO3, M++H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.53 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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